molecular formula C9H6BrClN4O2 B11795873 Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11795873
M. Wt: 317.52 g/mol
InChI Key: ZZABBJGVHVACHX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5, a 3-chloropyridin-2-yl group at position 2, and a methyl ester at position 2. The triazole ring, a five-membered aromatic system with three nitrogen atoms, imparts significant electronic diversity, while the substituents enhance steric and electronic complexity. Its structural features, including the electron-withdrawing chlorine and bromine substituents, may influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H6BrClN4O2

Molecular Weight

317.52 g/mol

IUPAC Name

methyl 5-bromo-2-(3-chloropyridin-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H6BrClN4O2/c1-17-9(16)6-7(10)14-15(13-6)8-5(11)3-2-4-12-8/h2-4H,1H3

InChI Key

ZZABBJGVHVACHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1Br)C2=C(C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Bromination

Reagents : N-Bromosuccinimide (NBS) or Br₂ with FeBr₃.
Conditions :

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 0°C to room temperature.

  • Yield: 70–78% (based on chloro-analog studies).

Example Protocol :

  • Dissolve methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (1 mmol) in CH₂Cl₂.

  • Add NBS (1.2 eq) and FeBr₃ (0.1 eq).

  • Stir at 0°C for 4 hours.

  • Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography.

Phosphorus Oxibromide (POBr₃) Bromination

Conditions :

  • Solvent: Acetonitrile.

  • Temperature: Reflux (80°C).

  • Yield: 65–72%.

Limitations : Higher risk of ester group hydrolysis, necessitating controlled reaction times.

Esterification and Functionalization

The methyl ester is typically introduced via the alkyne precursor (methyl propiolate) during CuAAC, avoiding post-synthesis esterification. However, alternative routes involve:

  • Carboxylic Acid Intermediate : Reacting 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with methanol under acidic conditions (H₂SO₄ or HCl).

  • Yield : 89–95% for analogous esters.

Alternative Methods

One-Pot Sequential Synthesis

Combining CuAAC and bromination in a single reactor reduces purification steps:

  • Perform CuAAC with 3-chloro-2-azidopyridine and methyl propiolate.

  • Add NBS directly to the reaction mixture after cycloaddition.

  • Yield : 68–75%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates both cycloaddition and bromination:

  • Conditions : 100°C, 300 W, 30 minutes.

  • Yield : 80% (reported for similar triazoles).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CuAAC + NBSHigh regioselectivity, mild conditionsRequires two-step purification70–78
One-Pot SequentialReduced steps, time-efficientLower yield due to side reactions68–75
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed80

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Biological Activities

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has been studied for various biological activities:

  • Antibacterial Activity :
    • The compound exhibits notable antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported between 10.1–62.4 µM . It has shown potential as a building block for developing new antibacterial agents.
  • Antifungal Properties :
    • Research indicates that similar triazole compounds can inhibit fungal growth, suggesting potential applications in antifungal drug development .
  • Acetylcholinesterase Inhibition :
    • Some derivatives of triazoles have demonstrated inhibitory effects on acetylcholinesterase, indicating possible applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
MDPI Study (2025)Antistaphylococcal ActivityCompounds derived from triazoles showed high antibacterial activity against Staphylococcus aureus, with some exhibiting MIC values comparable to standard antibiotics like ciprofloxacin .
PMC Research (2023)Acetylcholinesterase InhibitionInvestigated triazole derivatives for their inhibitory potential against acetylcholinesterase; some showed promising results similar to established drugs .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid (from ):

  • Replaces the triazole with a pyrazole ring (two adjacent nitrogen atoms).
  • Carboxylic acid group instead of a methyl ester, affecting solubility (higher hydrophilicity) and reactivity (e.g., acid-base behavior).
  • Similar halogen substituents (Br, Cl) but different substitution patterns on the heterocycle .

5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (from ):

  • Features a benzoxazole moiety and a thione (-C=S) group, absent in the target compound.
  • Bromine is part of a phenyl ring rather than directly attached to the triazole.
  • The thione group introduces nucleophilic reactivity distinct from the carboxylate ester .

Spectral and Analytical Data

A comparative analysis of spectroscopic properties is summarized below:

Property Target Compound 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
IR (cm⁻¹) Expected: ~1700 (C=O ester), ~1595 (C=N triazole) 3364 (NH), 3092 (CH), 1595 (C=N), 1248 (C=S), 533 (C-Br)
¹H-NMR (δ, ppm) Anticipated aromatic protons (6.5–8.5), methyl ester singlet (~3.8–4.0) 9.00 (s, 1H, triazole), 6.99–8.00 (m, 12H, Ar-H), 2.77 (s, 3H, CH3)
Mass Spec (EI-MS) Predicted molecular ion [M⁺] near m/z 345 (C₁₁H₇BrClN₄O₂) 464 (M+1)
Elemental Analysis (C%) Theoretical: ~40.5% (C₁₁H₇BrClN₄O₂) Found: 57.03% (vs. calc. 56.43% for C₂₂H₁₅BrN₄OS)

Crystallographic Considerations

Comparative studies using these tools could reveal differences in molecular conformation, packing, and halogen-bonding interactions between the target and its analogs .

Biological Activity

Methyl 5-bromo-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a compound exhibiting significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, including its interaction with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6BrClN4_4O2_2, with a molecular weight of approximately 317.52 g/mol. The compound features a triazole ring and a chloropyridine substituent , which are critical for its biological activity.

Anticholinesterase Activity

Recent studies have highlighted the potential of 1,2,3-triazole compounds, including this compound, to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital in the regulation of neurotransmission and are implicated in conditions like Alzheimer's disease. The compound has demonstrated promising inhibitory effects against these enzymes .

Antimicrobial Properties

This compound has also shown antimicrobial activity. The presence of the triazole ring enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent. Various derivatives of triazoles have been reported to exhibit significant antibacterial and antifungal activities .

Anticancer Potential

Research indicates that compounds containing the triazole moiety may possess anticancer properties. The structural characteristics of this compound suggest potential interactions with cancer-related biological pathways. Studies have focused on its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Click Chemistry : This method involves the reaction of azides with alkynes to form triazoles efficiently.
  • Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate precursors that contain the triazole core and chloropyridine substituents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is presented below:

Compound NameStructureNotable Features
Methyl 5-bromo-1H-pyrazole-4-carboxylateStructureSimilar halogenated structure but different ring system.
Methyl 5-chloro-1H-pyrazole-4-carboxylateStructureDifferent heterocycle; less biological activity reported.
Methyl 5-bromo-2-methyltriazoleStructureSimilar triazole core but lacks chloropyridine substitution.

This table illustrates how this compound stands out due to its unique combination of structural features that enhance its biological activity compared to simpler compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cholinesterase Inhibition Study : One study reported IC50_{50} values for AChE and BChE inhibition at concentrations of around 10 μM, indicating moderate potency compared to known inhibitors like donepezil .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize side reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane enhances yield and purity .

How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize this compound?

Basic Research Focus
Methodological Workflow :

¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methyl ester at δ ~3.9 ppm, pyridyl protons at δ 7.5–8.5 ppm) .

IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, triazole C-N at ~1600 cm⁻¹) .

Mass Spectrometry (EI-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns validate the triazole-pyridine backbone .

Q. Key Metrics :

  • R-Factor : Aim for <0.05 for high reliability.
  • Torsion Angles : Validate triazole-pyridine planarity (e.g., C3–N2–C12–Br1 torsion angle = 120.16°) .

How do structural modifications (e.g., halogen substitution) influence the compound's bioactivity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Strategies :

Halogen Effects :

  • Bromine at C5 : Enhances lipophilicity and binding to hydrophobic enzyme pockets .
  • Chlorine on Pyridine : Increases electron-withdrawing effects, stabilizing π-π stacking with biological targets .

Triazole Core : Participates in hydrogen bonding via N-atoms, critical for inhibitory activity .

Q. Experimental Design :

  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization.
  • Docking Simulations : Compare binding modes with PyMOL or AutoDock .

How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Advanced Research Focus
Resolution Workflow :

Cross-Validation : Compare NMR-derived dihedral angles with XRD torsion angles (e.g., pyridyl vs. triazole plane alignment) .

Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility conflicting with static XRD data.

DFT Calculations : Optimize geometry using Gaussian09 and overlay with XRD structures to identify discrepancies .

Q. Case Study :

  • NMR Shift δ 8.3 ppm vs. XRD Bond Lengths : Aromatic proton deshielding in NMR may indicate electron withdrawal confirmed by XRD C–Cl bond shortening (1.72 Å) .

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